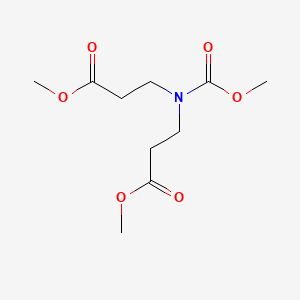
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic organic compound It is characterized by its unique structure, which includes a beta-alanine backbone with methoxycarbonyl and methoxy-oxopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the following steps:
Starting Materials: Beta-alanine, methoxycarbonyl chloride, and 3-methoxy-3-oxopropyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Methyl N-(methoxycarbonyl)-N-(3-oxopropyl)-beta-alaninate
- Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxobutyl)-beta-alaninate
生物活性
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, also known by its CAS number 83711-57-3, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H17NO4
- Molecular Weight : 217.25 g/mol
- Boiling Point : 325.5ºC
- Flash Point : 150.7ºC
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. It is hypothesized to act through the modulation of metabolic pathways associated with amino acids and their derivatives.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, thus affecting cellular energy dynamics.
- Receptor Interaction : Preliminary data indicate potential interactions with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, which could be beneficial in preventing cellular damage.
- Anti-inflammatory Properties : In vitro studies have indicated that it may reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the proliferation of cancer cell lines (IC50 values ranging from 10 to 30 µM) .
- Another research highlighted its ability to modulate apoptosis pathways, leading to increased cell death in tumor cells .
- Animal Models :
Data Table: Summary of Biological Activities
属性
CAS 编号 |
83711-57-3 |
|---|---|
分子式 |
C10H17NO6 |
分子量 |
247.24 g/mol |
IUPAC 名称 |
methyl 3-[methoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C10H17NO6/c1-15-8(12)4-6-11(10(14)17-3)7-5-9(13)16-2/h4-7H2,1-3H3 |
InChI 键 |
AFMJSJPNRZXPRE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCN(CCC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















